molecular formula C12H8BrN3 B13897253 2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine

2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine

Cat. No.: B13897253
M. Wt: 274.12 g/mol
InChI Key: GUTYBFCVYFJTRG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine is a heterocyclic compound that features a pyrazolo[1,5-b]pyridazine core substituted with a 4-bromophenyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzoyl chloride with hydrazine to form 4-bromophenylhydrazine, which is then reacted with a suitable pyridazine derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways.

    Chemical Research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine is unique due to its specific substitution pattern and the resulting biological activities. Its bromophenyl group and pyrazolo[1,5-b]pyridazine core confer distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

2-(4-bromophenyl)pyrazolo[1,5-b]pyridazine

InChI

InChI=1S/C12H8BrN3/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-16(11)15-12/h1-8H

InChI Key

GUTYBFCVYFJTRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2N=C1)C3=CC=C(C=C3)Br

Origin of Product

United States

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